Ulcer Lesion Binding Selectivity and Retention Duration: Potassium Sucrose Octasulfate Versus Sucralfate in Gastric Ulcer Model
In a head-to-head radiotracer study using acetic acid-induced gastric ulcer in rats, sucrosofate potassium (administered as potassium ¹⁴C-sucrose sulfate) and ¹⁴C-sucralfate were compared for ulcer lesion binding selectivity and gastrointestinal retention. Both compounds exhibited significant ulcer-specific accumulation; however, sucralfate demonstrated substantially greater and longer-sustained binding than the soluble potassium salt [1]. This comparative data establishes the baseline ulcer-binding capacity of the soluble sucrose octasulfate anion (potassium salt) versus the aluminum-complexed form, informing formulation strategy decisions where either rapid clearance (potassium salt for topical/dermal applications) or prolonged mucosal adhesion (sucralfate for GI therapy) is desired.
| Evidence Dimension | Ulcer/non-ulcer tissue radioactivity ratio (within-animal mean) over time |
|---|---|
| Target Compound Data | Ulcer/non-ulcer ratios achieved at 1, 3, 6, and 24 h post-administration of potassium ¹⁴C-sucrose sulfate |
| Comparator Or Baseline | ¹⁴C-Sucralfate: ulcer/non-ulcer ratios of 6, 7, 12, and 2.5 at 1, 3, 6, and 24 h, respectively |
| Quantified Difference | Sucralfate demonstrated much greater and longer-sustained binding than the soluble potassium salt; the potassium salt exhibited less gastric and duodenal retention |
| Conditions | Acetic acid-induced gastric ulcer in rats; oral administration; autoradiography and microautoradiography |
Why This Matters
This head-to-head comparison directly quantifies the functional divergence between the soluble potassium salt and the aluminum-complexed form, enabling informed selection based on whether rapid clearance (potassium salt) or prolonged mucosal adhesion (sucralfate) is required for the intended application.
- [1] Nagashima R, Hinohara Y, Hirano T, Tohira Y, Kamiyama H. Selective binding of sucralfate to ulcer lesion. II. Experiments in rats with gastric ulcer receiving ¹⁴C-sucralfate or potassium ¹⁴C-sucrose sulfate. Arzneimittel-Forschung, 1980, 30(1): 88-91. PMID: 6892777. View Source
